molecular formula C21H23NO7S2 B13441767 Des-(dibutylpropylamine) Methanesulfonyl Dronedarone

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone

Cat. No.: B13441767
M. Wt: 465.5 g/mol
InChI Key: UTOZEULXYOYQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves several steps, including mesylation reactions. Industrial production methods often involve custom synthesis processes to ensure high purity and yield .

Chemical Reactions Analysis

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Des-(dibutylpropylamine) Methanesulfonyl Dronedarone has several scientific research applications:

Mechanism of Action

The mechanism of action of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves its interaction with ion channels and receptors in the heart. Similar to Dronedarone, it acts as a multichannel blocker, inhibiting sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . This leads to the stabilization of cardiac rhythm and prevention of arrhythmias.

Properties

Molecular Formula

C21H23NO7S2

Molecular Weight

465.5 g/mol

IUPAC Name

[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenyl] methanesulfonate

InChI

InChI=1S/C21H23NO7S2/c1-4-5-6-19-20(17-13-15(22-30(2,24)25)9-12-18(17)28-19)21(23)14-7-10-16(11-8-14)29-31(3,26)27/h7-13,22H,4-6H2,1-3H3

InChI Key

UTOZEULXYOYQFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OS(=O)(=O)C

Origin of Product

United States

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